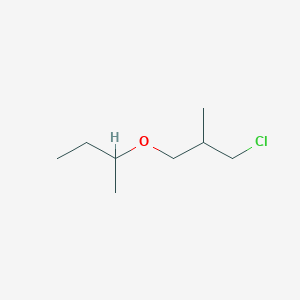
2-(3-Chloro-2-methylpropoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-methylpropoxy)butane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an ether linkage in its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropoxy)butane typically involves the reaction of 3-chloro-2-methylpropanol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloro-2-methylpropoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Applications De Recherche Scientifique
2-(3-Chloro-2-methylpropoxy)butane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: In studies involving the interaction of chlorinated ethers with biological systems.
Industry: Used in the manufacture of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-2-methylpropoxy)butane involves its interaction with nucleophiles and bases. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This facilitates substitution and elimination reactions, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-methylbutane
- 2-Chloro-2-methylbutane
- 3-Chloro-2-methylbutane
Comparison
Compared to its similar compounds, 2-(3-Chloro-2-methylpropoxy)butane is unique due to the presence of an ether linkage, which imparts different chemical reactivity and physical properties. The ether linkage can influence the compound’s solubility, boiling point, and reactivity in comparison to other chlorinated butanes .
Propriétés
Formule moléculaire |
C8H17ClO |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-butan-2-yloxy-3-chloro-2-methylpropane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(3)10-6-7(2)5-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
CDXBBMRTZMPZCT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCC(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
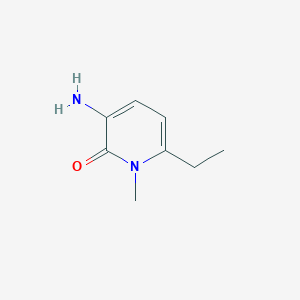
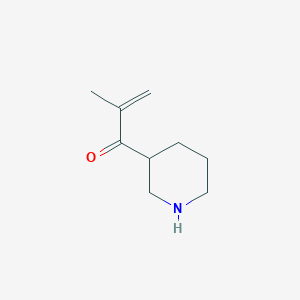
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)

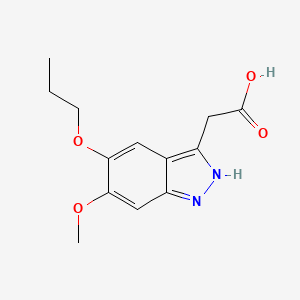
![2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13173998.png)
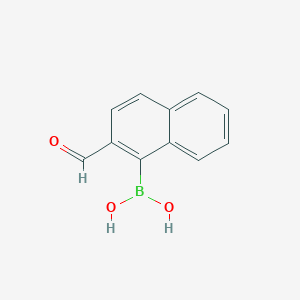
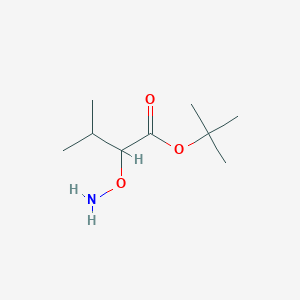
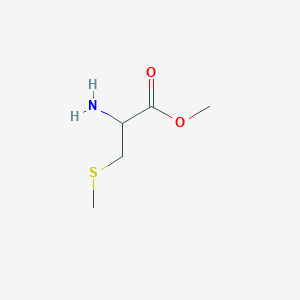

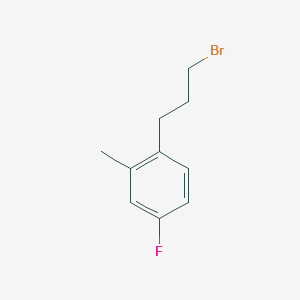

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
